2-(4-Fluoro-2-nitrophenyl)acetic acid
Description
Significance in Advanced Organic Synthesis and Medicinal Chemistry
The importance of 2-(4-Fluoro-2-nitrophenyl)acetic acid lies in its utility as a multi-functional synthetic intermediate. atomfair.com The molecule contains three key reactive sites: the carboxylic acid group, the nitro group, and the fluorinated aromatic ring. The carboxylic acid allows for standard reactions such as esterification and amidation, enabling the coupling of this fragment to other molecules.
The nitro group is particularly significant as it can be readily reduced to an amine. This transformation is a cornerstone of many synthetic strategies, providing a chemical handle for the introduction of new functionalities or the construction of heterocyclic rings, which are prevalent structures in many biologically active compounds. wikipedia.org For instance, the resulting amino acid derivative can undergo intramolecular cyclization to form lactams, a core structure in numerous pharmaceuticals. wikipedia.org
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 39616-95-0 |
| Molecular Formula | C₈H₆FNO₄ |
| Molecular Weight | 199.14 g/mol |
| IUPAC Name | (4-fluoro-2-nitrophenyl)acetic acid |
| Appearance | Fine crystalline powder or solid |
| Purity | Typically ≥97% |
Data sourced from multiple chemical suppliers and databases. atomfair.comsigmaaldrich.comnih.gov
Overview of Research Trajectories for Fluorinated Nitro-Substituted Phenylacetic Acids
Research involving fluorinated nitro-substituted phenylacetic acids is primarily driven by the pursuit of new therapeutic agents. The strategic placement of fluoro and nitro groups on the phenylacetic acid scaffold allows chemists to fine-tune the electronic and steric properties of molecules, which is crucial for optimizing their biological activity.
A major research trajectory involves using these compounds as scaffolds to generate libraries of diverse molecules for high-throughput screening. Synthetic pathways often involve the sequential modification of the key functional groups. For example, a common synthetic route involves the reduction of the nitro group to an amine, followed by diazotization and further substitution, allowing for a wide range of derivatives to be produced from a single precursor. google.com
Another area of investigation focuses on the impact of fluorination on molecular properties. The high electronegativity and small size of the fluorine atom can significantly alter the acidity of the carboxylic acid group, influence the conformation of the molecule, and enhance its ability to permeate biological membranes. mdpi.com Researchers are actively exploring how these fluorine-induced effects can be harnessed to design drugs with improved efficacy and selectivity. This includes the development of novel antitubercular agents and other therapeutics where fluorinated scaffolds have shown promise. mdpi.com
Historical Context and Evolution of Related Arylacetic Acid Derivatives
The development of this compound is part of a long history of arylacetic acid derivatives in medicine. This class of compounds has its roots in the late 19th and early 20th centuries, with the rise of the synthetic chemical industry. One of the earliest and most impactful discoveries was acetylsalicylic acid, synthesized in 1897, which became a globally recognized anti-inflammatory and analgesic agent. pas.va
In the mid-20th century, arylpropionic and arylacetic acids emerged as a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). orientjchem.orgresearchgate.net Compounds like ibuprofen (B1674241) and diclofenac, both containing an aryl-substituted acetic or propionic acid moiety, became staples in the management of pain and inflammation. prezi.com These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis. orientjchem.org The fundamental structure of an aromatic ring linked to a carboxylic acid group proved to be a highly effective pharmacophore for this target. nih.gov
A pivotal moment in the evolution of these derivatives was the introduction of fluorine into medicinal chemistry, beginning in the 1950s. mdpi.com The first fluorinated pharmaceutical, Florinef acetate, was introduced in 1954, demonstrating the profound impact that fluorine could have on a molecule's biological activity. mdpi.com This opened the door for chemists to systematically incorporate fluorine into existing drug scaffolds, including arylacetic acids, leading to the development of more potent and metabolically stable drugs. The synthesis of complex, multi-substituted compounds like this compound is a direct result of this evolution, combining the proven arylacetic acid scaffold with the strategic benefits of fluorination.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoro-2-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFOTQFKZXKMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Chemical Transformations of 2 4 Fluoro 2 Nitrophenyl Acetic Acid
Established Synthetic Pathways to 2-(4-Fluoro-2-nitrophenyl)acetic acid
The synthesis of this compound can be approached through several multi-step pathways, often commencing from readily available substituted halobenzenes. These routes are designed to strategically introduce the required functional groups onto the aromatic ring.
Multi-step Synthesis Routes from Substituted Halobenzenes
A prevalent strategy for synthesizing 2-nitro-4-substituted phenylacetic acids involves a sequence of nitration, cyanation, and hydrolysis starting from a 4-substituted halobenzene. google.com This general methodology can be adapted for the synthesis of this compound, likely starting from 1,4-difluorobenzene or a related fluoro-substituted benzene.
The typical reaction sequence is as follows:
Nitration : The starting halobenzene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid to introduce a nitro group onto the aromatic ring, yielding a nitrated halobenzene intermediate. google.com
Cyanation : The resulting nitrohalobenzene undergoes a nucleophilic substitution reaction. The activated halide is displaced by a cyanide source, often via reaction with reagents like ethyl cyanoacetate or through intermediates like diethyl malonate. This step introduces the two-carbon side chain necessary for the acetic acid moiety. google.comgoogle.com
Hydrolysis and Decarboxylation : The intermediate, either a benzyl cyanide or a malonic ester derivative, is then hydrolyzed. google.com Acid-catalyzed hydrolysis of a malonate ester, for instance, with a mixture of hydrobromic acid and acetic acid, can lead directly to the final phenylacetic acid product through simultaneous hydrolysis and decarboxylation. beilstein-journals.orgnih.gov Alternatively, hydrolysis of a benzyl cyanide intermediate with a strong acid like sulfuric acid also yields the desired carboxylic acid. orgsyn.org
Another relevant synthetic approach involves the condensation of a nitro-activated fluorobenzene with diethyl malonate. For example, the synthesis of a related compound, 2,5-difluoro-4-nitrophenylacetic acid, begins with the condensation of 2,4,5-trifluoronitrobenzene and diethyl malonate in the presence of a strong base. google.com This is followed by hydrolysis and decarboxylation to yield the phenylacetic acid derivative. This highlights the utility of the malonic ester synthesis route for constructing the acetic acid side chain on a pre-functionalized nitroaromatic ring.
Precursor Compounds and Starting Materials in Synthesis
The synthesis of this compound relies on a specific set of precursor molecules and reagents. The selection of these starting materials is crucial for the efficiency and success of the synthetic pathway.
| Precursor/Starting Material | Role in Synthesis |
| 4-Substituted Halobenzene (e.g., 1,4-difluorobenzene) | The foundational aromatic scaffold upon which the functional groups are built. |
| Concentrated Nitric Acid (HNO₃) | Nitrating agent used in conjunction with sulfuric acid to add the nitro group. google.com |
| Concentrated Sulfuric Acid (H₂SO₄) | Acts as a catalyst in the nitration reaction. google.com |
| Diethyl Malonate | A key reagent for introducing the two-carbon acetic acid side chain via nucleophilic aromatic substitution. google.comprepchem.com |
| Ethyl Cyanoacetate / Methyl Cyanoacetate | Alternative reagents to diethyl malonate for introducing the side chain, leading to a benzyl cyanide intermediate. google.com |
| Strong Base (e.g., Sodium Hydroxide, Sodium Hydride) | Used to deprotonate diethyl malonate or cyanoacetate, forming the nucleophile for the substitution reaction. nih.govprepchem.com |
| Strong Acid (e.g., Hydrochloric Acid, Sulfuric Acid) | Required for the final hydrolysis of the nitrile or malonic ester intermediate to the carboxylic acid. google.comorgsyn.org |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. For the multi-step synthesis of related 2-nitro-4-substituted phenylacetic acids, specific conditions have been reported that offer insights into process optimization.
In the initial nitration step, temperature control is critical. The reaction is often initiated at a low temperature (below 30 °C) during the addition of the nitrating mixture, followed by a period of gentle heating (e.g., to 38 °C) to ensure the reaction goes to completion. google.com
For the nucleophilic substitution with diethyl malonate, the choice of base and solvent is important. Bases like sodium hydroxide or potassium carbonate are commonly used in solvents such as dimethylformamide (DMF) or acetone. nih.govprepchem.com Reaction times can be lengthy, sometimes requiring reflux for several hours to achieve a good conversion rate. researchgate.net
Functionalization and Derivatization of this compound
The presence of three distinct functional groups—carboxylic acid, nitro, and fluoro—makes this compound a versatile substrate for further chemical modifications.
Chemical Modifications at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds.
Esterification : The compound can undergo Fischer esterification by reacting with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) to form the corresponding ester. masterorganicchemistry.com This reaction is reversible and can be driven to completion by using an excess of the alcohol. masterorganicchemistry.com Esters of the related 2-nitrophenylacetic acid have been used as protecting groups for alcohols, which can be formed via the acid chloride or through a Mitsunobu reaction. wikipedia.org
Amide Formation : Amides can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid. luxembourg-bio.com Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-hydroxybenzotriazole (HOBt). wikipedia.orgnih.gov
Transformations of the Nitro Group (e.g., Reduction to Amino Group)
The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities, most commonly an amino group. The reduction of aromatic nitro groups is a well-established and crucial transformation in organic synthesis. masterorganicchemistry.com This conversion changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com
A wide array of reagents can be employed for this reduction, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.com
| Reduction Method | Reagents and Conditions | Key Features |
| Catalytic Hydrogenation | H₂ gas with a metal catalyst (e.g., Palladium on Carbon (Pd/C), Platinum(IV) oxide, Raney Nickel). masterorganicchemistry.comwikipedia.org | Often the method of choice due to clean reaction and high yields. Raney Nickel is preferred if dehalogenation of the fluorine atom is a concern. commonorganicchemistry.com |
| Metal/Acid Reduction | An easily oxidized metal (e.g., Iron (Fe), Tin (Sn), Zinc (Zn)) in an acidic medium (e.g., Acetic Acid, Hydrochloric Acid). masterorganicchemistry.comgoogle.com | A mild and classic method that is tolerant of many other functional groups. commonorganicchemistry.com A specific example showed the reduction of a similar compound using iron powder in acetic acid and water at reflux. google.com |
| Other Chemical Reductions | Tin(II) Chloride (SnCl₂); Sodium Hydrosulfite. commonorganicchemistry.comwikipedia.org | These reagents provide alternative mild conditions for the reduction. |
The resulting 2-amino-4-fluorophenylacetic acid is a valuable synthetic intermediate. The amino and carboxylic acid groups can undergo intramolecular cyclization to form lactams. wikipedia.org The amino group itself can be further modified, for instance, by conversion to an amide with acetic anhydride to modulate its reactivity in subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com
Reactions Involving the Fluoro Substituent (e.g., Nucleophilic Aromatic Substitution)
The fluorine atom of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the ortho-nitro group. This activation facilitates the displacement of the fluoride ion by a variety of nucleophiles. The general mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org
A range of nucleophiles can be employed in these reactions, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the C4 position of the aromatic ring. Common nucleophiles include:
Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can displace the fluorine to yield the corresponding ether derivatives.
Nitrogen Nucleophiles: Primary and secondary amines (RNH₂ and R₂NH) readily react to form N-arylated products. researchgate.net
Sulfur Nucleophiles: Thiolates (RS⁻) can be used to introduce thioether linkages.
The reaction conditions for SNAr reactions on this compound typically involve the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP), which can solvate the cationic counter-ion of the nucleophile and accelerate the reaction. fishersci.itresearchgate.net The presence of a base is often required to deprotonate the nucleophile or to neutralize the HF formed during the reaction.
Aromatic Ring Functionalization and Subsequent Derivatizations
Beyond the displacement of the fluoro substituent, the aromatic ring of this compound can be further functionalized through transformations of the nitro group. The reduction of the nitro group to an amino group is a key transformation that opens up a plethora of synthetic possibilities.
Reduction of the Nitro Group:
The nitro group can be selectively reduced to an amine using various methods, including catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comwikipedia.org Chemical reducing agents like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are also effective and can be advantageous when other reducible functional groups are present. commonorganicchemistry.commasterorganicchemistry.com
Derivatization of the Resulting Amine:
The newly formed amino group is a versatile handle for further derivatization:
Diazotization: The amine can be converted to a diazonium salt, which is a highly useful intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.
Amide Formation: The amine can be acylated with acid chlorides or anhydrides to form amides.
Alkylation: The amine can undergo N-alkylation to yield secondary or tertiary amines.
The carboxylic acid moiety can also be derivatized through standard methods such as esterification or conversion to an amide, which can be performed before or after the modification of the aromatic ring. thermofisher.comnih.gov
Advanced Synthetic Techniques for this compound Analogues
The development of advanced synthetic methodologies has enabled the efficient and selective synthesis of a wide range of analogues of this compound with tailored properties.
Catalytic Approaches in Derivatization Processes
Catalytic methods play a crucial role in the derivatization of this compound, offering advantages in terms of efficiency, selectivity, and sustainability.
Catalytic Reduction: As mentioned previously, the catalytic hydrogenation of the nitro group is a clean and efficient method for the synthesis of the corresponding aniline (B41778) derivative. organic-chemistry.org
Cross-Coupling Reactions: The fluoro substituent, while being a good leaving group in SNAr reactions, can also participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. nbinno.comresearchgate.net This allows for the introduction of aryl or vinyl substituents at the C4 position. Palladium and nickel catalysts are commonly employed for these transformations. beilstein-journals.orgyoutube.com
Catalytic Amidation: Direct catalytic reductive amidation of the nitro group with carboxylic acids, using catalysts like cobalt(II) phthalocyanine, can provide a direct route to amide derivatives. researchgate.net
| Catalytic Method | Transformation | Reagents/Catalysts | Product Type |
| Catalytic Hydrogenation | Nitro group reduction | H₂, Pd/C or Raney Ni | Aniline derivative |
| Suzuki-Miyaura Coupling | C-F bond activation | Arylboronic acid, Pd or Ni catalyst | 4-Aryl derivative |
| Reductive Amidation | Nitro group conversion | Carboxylic acid, Co(II) phthalocyanine | Amide derivative |
Stereoselective Synthesis of Chiral Analogues of this compound
The synthesis of chiral analogues of this compound, particularly those with a stereocenter at the α-position to the carboxylic acid, is of significant interest. Several strategies can be employed for their stereoselective synthesis:
Asymmetric Alkylation: Chiral auxiliaries, such as Evans' oxazolidinones, can be attached to the carboxylic acid moiety to direct the stereoselective alkylation of the α-carbon. tandfonline.comtandfonline.com Subsequent removal of the auxiliary yields the enantiomerically enriched α-substituted acetic acid derivative.
Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of a suitable α,β-unsaturated precursor using a chiral catalyst can provide access to the desired chiral saturated carboxylic acid. nih.gov
Enzymatic Resolution: Racemic mixtures of this compound or its derivatives can be resolved using enzymes that selectively react with one enantiomer.
These methods are crucial for the preparation of single-enantiomer compounds, which is often a requirement for biologically active molecules.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis and derivatization of this compound is an important consideration for developing more sustainable chemical processes. rsc.orgnih.gov Key aspects include:
Use of Greener Solvents: Exploring the use of more environmentally benign solvents, such as water or bio-based solvents, for reactions like nucleophilic aromatic substitution. acsgcipr.orgresearchgate.net The use of polymeric additives like hydroxypropyl methylcellulose (HPMC) can facilitate SNAr reactions in water under mild conditions. researchgate.net
Catalysis: The use of catalytic methods, as discussed above, is inherently greener as it reduces the need for stoichiometric reagents and often leads to higher atom economy. mdpi.commdpi.com
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption. mdpi.com
Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and facilitate the recycling of catalysts and solvents. pharmacyjournal.org
By incorporating these principles, the environmental footprint associated with the synthesis and derivatization of this compound and its analogues can be significantly reduced.
Reactivity and Mechanistic Investigations of 2 4 Fluoro 2 Nitrophenyl Acetic Acid
Influence of Electronic Effects on Reaction Pathways
The electronic landscape of 2-(4-fluoro-2-nitrophenyl)acetic acid is dominated by the strong electron-withdrawing effects of both the nitro group (-NO₂) and the fluorine atom (-F). The nitro group, positioned ortho to the acetic acid substituent, exerts a powerful -I (inductive) and -M (mesomeric) effect, withdrawing electron density from the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic substitution and more prone to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.
The fluorine atom at the para position also contributes a strong -I effect due to its high electronegativity, further deactivating the ring. Although it has a +M effect due to its lone pairs, the inductive effect is generally considered to be dominant for halogens. These combined electronic effects stabilize the carboxylate anion formed upon deprotonation of the acetic acid group, thereby increasing its acidity compared to unsubstituted phenylacetic acid.
The electron-deficient nature of the aromatic ring influences the reaction pathways of the acetic acid side chain. For instance, reactions involving the generation of a positive charge at the benzylic position would be disfavored. Conversely, the acidity of the benzylic protons is enhanced, facilitating enolate formation under basic conditions.
Reductive Cyclization Strategies and Heterocycle Formation
A prominent reaction pathway for this compound and its derivatives is reductive cyclization. This strategy involves the reduction of the ortho-nitro group to an amino group, which can then undergo an intramolecular cyclization with the adjacent acetic acid side chain or a derivative thereof. This powerful transformation provides a direct route to various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
The reduction of the nitro group can be achieved using a variety of reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The choice of reducing agent can sometimes allow for the selective reduction of the nitro group in the presence of other reducible functional groups.
Following reduction, the resulting 2-(2-amino-4-fluorophenyl)acetic acid can spontaneously cyclize or be induced to cyclize to form a lactam, specifically 5-fluorooxindole. This intramolecular condensation is often facilitated by heating or by the use of coupling agents.
This reductive cyclization strategy is versatile and can be extended to synthesize a range of heterocyclic systems. For example, derivatives of this compound can be used to prepare substituted quinolones and benzodiazepines, which are important classes of therapeutic agents. nih.govvcu.edumdpi.comnih.govgoogle.comresearchgate.netdntb.gov.uagoogle.comresearchgate.netwikipedia.org
| Heterocycle Class | General Structure | Key Reaction Steps |
|---|---|---|
| Oxindoles | Fused bicyclic lactam | 1. Reduction of nitro group to amine. 2. Intramolecular cyclization of the resulting amino acid. |
| Quinolones | Fused bicyclic system containing a pyridine (B92270) and a benzene ring | Requires modification of the acetic acid side chain prior to or after reduction and cyclization. |
| Benzodiazepines | Fused bicyclic system with a seven-membered diazepine ring | Involves reaction with an additional amine component and subsequent cyclization after reduction. |
Acid-Base Reactivity and Proton Transfer Mechanisms
Proton transfer from the carboxylic acid group is a fundamental step in many of its reactions. In aqueous solutions, the acid will exist in equilibrium with its carboxylate anion and a hydronium ion. In non-aqueous basic media, deprotonation will be more complete, forming the carboxylate salt.
The benzylic protons of the acetic acid side chain are also acidic, albeit to a much lesser extent than the carboxylic proton. Their acidity is increased by the adjacent electron-withdrawing phenyl ring, particularly with the ortho-nitro group. Under sufficiently strong basic conditions, a benzylic proton can be removed to form a carbanion (enolate), which can then participate in various carbon-carbon bond-forming reactions.
Exploration of Thermal and Photochemical Transformations
The thermal and photochemical reactivity of this compound is an area with limited specific research. However, the behavior of related ortho-nitrobenzyl compounds provides insights into potential transformations.
Thermal Transformations: Generally, nitrophenylacetic acids are relatively stable at moderate temperatures. At elevated temperatures, decarboxylation of the acetic acid moiety is a possible decomposition pathway, leading to the formation of 1-fluoro-4-methyl-2-nitrobenzene. The presence of the nitro group may lower the decomposition temperature compared to other substituted phenylacetic acids. Studies on the thermal decomposition of related nitroanilinoacetic acids suggest that the initial step of decomposition can involve the nitro group itself. ias.ac.in
Photochemical Transformations: Ortho-nitrobenzyl compounds are well-known to be photolabile. cdnsciencepub.comchemrxiv.orgnih.govresearchgate.netacs.org Upon irradiation with UV light, an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group can occur. This leads to the formation of an aci-nitro intermediate, which can then rearrange to form a nitroso compound and release the acetic acid side chain as a different functional group (e.g., an aldehyde or a related oxidized species). This "photocaging" and subsequent release is a well-documented phenomenon for ortho-nitrobenzyl systems and is a plausible photochemical pathway for this compound. This reactivity is harnessed in photolithography and for the controlled release of biologically active molecules.
Reaction Kinetics and Thermodynamic Considerations
Quantitative data on the reaction kinetics and thermodynamics of this compound are scarce in the literature. However, qualitative predictions can be made based on the electronic properties of the molecule.
Reaction Kinetics: The rates of reactions involving nucleophilic attack at the carbonyl carbon of the carboxylic acid group (e.g., esterification) are influenced by the electronic effects of the substituted phenyl ring. The electron-withdrawing groups will enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack.
For nucleophilic aromatic substitution reactions, where a nucleophile displaces the fluorine atom or another group on the ring, the strong electron-withdrawing effect of the ortho-nitro group would significantly accelerate the reaction. Kinetic studies on similar systems, such as the reaction of 1-fluoro-2,4-dinitrobenzene with nucleophiles, demonstrate the powerful activating effect of ortho and para nitro groups. semanticscholar.orgeijas.com
| Reaction Type | Predicted Reactivity | Influencing Factors |
|---|---|---|
| Acid-Base | More acidic than phenylacetic acid | Electron-withdrawing -NO₂ and -F groups stabilize the carboxylate anion. |
| Reductive Cyclization | Favorable | Formation of stable heterocyclic lactam (oxindole). |
| Nucleophilic Aromatic Substitution | Activated | Strong activation by the ortho-nitro group. |
| Photochemical Transformation | Likely photolabile | Ortho-nitrobenzyl system is prone to intramolecular hydrogen abstraction. |
Applications in Advanced Organic Synthesis and Chemical Building Blocks
Role as a Versatile Building Block in Complex Molecule Synthesis
2-(4-Fluoro-2-nitrophenyl)acetic acid serves as a foundational element in multi-step synthetic pathways. atomfair.com The presence of the carboxylic acid, the nitro group, and the activated aromatic ring allows for sequential and selective reactions, enabling the construction of intricate organic molecules. The reactivity of this compound is exemplified in its use as a precursor for fluorinated active pharmaceutical ingredients (APIs). atomfair.com
The structure of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds. nih.govmdpi.com The key to this utility lies in the ortho-positioning of the nitro group and the acetic acid side chain. This arrangement facilitates intramolecular cyclization reactions following the chemical reduction of the nitro group to an amine.
This synthetic strategy is well-documented for the closely related parent compound, 2-nitrophenylacetic acid. wikipedia.org Complete reduction of the nitro group in 2-nitrophenylacetic acid leads to an aniline (B41778) derivative that readily undergoes spontaneous cyclization to form a lactam. wikipedia.org Alternatively, partial reduction using milder reagents can yield a hydroxylamine, which then cyclizes to form a hydroxamic acid. wikipedia.org These classic reactions highlight the potential pathways for this compound.
Furthermore, related nitrophenylacetic acid derivatives are employed in the synthesis of other heterocyclic systems. For instance, p-nitrophenylacetic acid can be converted into a hydrazide, which then serves as a precursor for synthesizing 1,3,4-thiadiazole (B1197879) rings. asianpubs.org A patent for the synthesis of the antidiabetic drug sitagliptin (B1680988) utilizes a similar compound, 2,5-difluoro-4-nitrophenylacetic acid, as a key intermediate where the nitro group is reduced to an amine to facilitate subsequent steps. google.com These examples demonstrate the established role of the nitrophenylacetic acid scaffold in building diverse heterocyclic systems.
Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives
| Precursor Moiety | Reduction Condition | Resulting Heterocycle |
|---|---|---|
| 2-Aminophenylacetic acid | Spontaneous | Lactam |
| 2-Hydroxylaminophenylacetic acid | Spontaneous | Hydroxamic Acid |
Data based on reactions of analogous nitrophenylacetic acids.
The utility of this structural motif extends to the formation of more complex polycyclic and fused-ring systems. The non-fluorinated analog, 2-nitrophenylacetic acid, is a known precursor in the synthesis of quindoline (B1213401). wikipedia.org Quindoline is a tetracyclic (four-ring) aromatic heterocycle. The synthesis involves the initial formation of a heterocyclic ring via reductive cyclization, which is then elaborated through further reactions to build the complete polycyclic framework. The principles of this synthesis are directly applicable to this compound, suggesting its potential use in creating fluorinated analogs of quindoline and other polycyclic structures.
Derivatives of 2-nitrophenylacetic acid have also been instrumental in the total synthesis of complex natural products, such as (−)-phaitanthrin D, where the compound is used to construct a key heterocyclic portion of the larger polycyclic molecule. wikipedia.org
Utilization as a Protecting Group for Specific Functional Moieties
In complex syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in a chemical reaction. This process utilizes a "protecting group" that can be selectively added and later removed. libretexts.org
Based on established methodologies for its parent compound, this compound has potential applications as a protecting group for primary alcohols. The non-fluorinated 2-nitrophenylacetic acid is used for this purpose. wikipedia.org The protection sequence involves the esterification of the alcohol with 2-nitrophenylacetic acid, effectively converting the hydroxyl group into a less reactive ester. This "protected" alcohol can then be subjected to various reaction conditions without affecting the hydroxyl moiety. wikipedia.org
A key advantage of this protecting group is its selective removal under specific, mild conditions. The 2-nitrophenylacetyl group can be cleaved using zinc powder and ammonium (B1175870) chloride, a reductive process that does not interfere with many other common protecting groups, allowing for orthogonal protection strategies in a multi-step synthesis. wikipedia.org
Table 2: Protecting Group Strategy for Alcohols
| Step | Reagents | Purpose |
|---|---|---|
| Protection | 2-Nitrophenylacetic acid, coupling agent (e.g., DCC) or acid chloride | Converts a primary alcohol to a 2-nitrophenylacetate ester. |
| Deprotection | Zinc (Zn), Ammonium Chloride (NH₄Cl) | Selectively removes the protecting group to regenerate the alcohol. |
Data based on the established use of 2-nitrophenylacetic acid. wikipedia.org
Development as a Catalyst or Auxiliary Reagent in Organic Reactions
While this compound is a valuable synthetic intermediate, its development and application as a catalyst or a chiral auxiliary reagent in organic reactions are not widely documented in scientific literature. Its primary role remains that of a structural building block incorporated into the final target molecule.
Design and Synthesis of Fluorescent or Photoactivatable Derivatives
The incorporation of a nitroaromatic system offers potential for creating photoactive compounds, such as photolabile protecting groups. However, the specific design and synthesis of fluorescent probes or photoactivatable derivatives originating directly from this compound are not extensively reported in current research.
Biological and Pharmacological Research of 2 4 Fluoro 2 Nitrophenyl Acetic Acid and Its Analogues
Medicinal Chemistry Context for Fluorinated Nitro-Substituted Phenylacetic Acid Derivatives
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. Fluorine's high electronegativity and small size can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to target proteins. These modifications can lead to improved therapeutic profiles, including enhanced potency and better absorption, distribution, metabolism, and excretion (ADME) properties. The presence of a fluorine atom on the phenyl ring of phenylacetic acid derivatives, therefore, suggests a potential for optimized pharmacological activity.
Similarly, the nitro group, an electron-withdrawing moiety, can significantly impact the electronic properties of a molecule, influencing its reactivity and biological interactions. In medicinal chemistry, nitroaromatic compounds have been explored for a range of therapeutic applications, although their use can sometimes be limited by toxicity concerns. The combination of both fluoro and nitro substituents on a phenylacetic acid framework creates a unique chemical entity with a specific electronic and steric profile that could modulate its interaction with biological targets.
Exploration of Biological Activities
While direct studies on the anti-inflammatory activity of 2-(4-Fluoro-2-nitrophenyl)acetic acid are not detailed in the provided search results, phenylacetic acid derivatives are a known class of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation and pain.
Research on structurally related pyrrole-containing phenylpropanoic acid derivatives has shown significant anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema test. mdpi.comnih.gov For instance, one study demonstrated that a pyrrole derivative, compound 3f, exhibited potent anti-inflammatory activity, particularly after repeated administration, by reducing local edema and suppressing the pro-inflammatory cytokine TNF-α. mdpi.com Another study on new phenylbutanal and their corresponding carboxylic acid analogues also reported encouraging results in in vivo anti-inflammatory models. nih.gov These findings suggest that the phenylacetic acid scaffold is a viable starting point for the development of anti-inflammatory agents. The specific substitutions on this compound would likely modulate this activity.
The analgesic properties of phenylacetic acid derivatives are often linked to their anti-inflammatory effects. By reducing inflammation, these compounds can alleviate pain. The acetic acid-induced writhing test in mice is a common model to evaluate peripheral analgesic activity. While no specific data for this compound is available, studies on other fluorinated pyrimidine-4-amines have shown analgesic activity in hot plate tests. For example, compounds with fluoro substituents at the para and meta positions of the aromatic nucleus demonstrated good analgesic effects. Research on other phenylbutanal derivatives also showed promising results in in vivo analgesic models. nih.gov This suggests that the core structure has the potential for pain relief, which would be influenced by the specific fluoro and nitro substitutions.
Nitroaromatic compounds have a history of use as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group within the microbial cell to form reactive nitroso, nitro radical anion, or hydroxylamine intermediates that can damage cellular macromolecules, including DNA.
While specific data for this compound is not provided, research on other nitro-containing compounds has demonstrated their potential as antitubercular agents. For instance, delamanid and pretomanid are nitroimidazole-based drugs approved for the treatment of tuberculosis. nih.gov Studies on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, a compound containing a fluorinated phenyl ring, have shown promising antitubercular activity against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. mdpi.com This suggests that the combination of a fluorinated phenyl ring and a nitro group could be a promising strategy for developing new antitubercular agents.
The potential for phenylacetic acid derivatives to exhibit anticancer activity has been explored. Acetic acid itself has been reported to have antitumor effects, inducing apoptosis in leukemia cells and suppressing tumor cell growth. nih.gov Furthermore, it has been shown to enhance the cytotoxicity of photodynamic therapy in gastric cancer cells by increasing the production of reactive oxygen species (ROS). nih.gov
While there is no specific cytotoxic data for this compound in the provided results, the structural features suggest a potential for such activity. The nitroaromatic group, in particular, is a feature of some anticancer agents, where its reduction under hypoxic conditions found in tumors can lead to cytotoxic species.
The biological activities of many drugs are mediated through the inhibition of specific enzymes. The fluorine atom can play a significant role in enzyme inhibition. Its high electronegativity can alter the acidity of nearby functional groups, potentially leading to stronger binding interactions with the enzyme's active site. Fluorinated compounds have been designed as inhibitors for a wide range of enzymes.
For phenylacetic acid derivatives, a key target in inflammation is the cyclooxygenase (COX) enzyme. As mentioned, many NSAIDs function as COX inhibitors. Studies on new phenylbutanal derivatives have shown potent inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov While direct enzyme inhibition data for this compound is not available, its structural similarity to known COX inhibitors suggests that this is a plausible mechanism of action for any potential anti-inflammatory effects.
Despite a comprehensive search for scholarly articles, patents, and research data, there is currently insufficient publicly available scientific literature to generate a detailed article on the biological and pharmacological research of this compound and its analogues according to the specified outline.
The search did not yield specific information regarding:
Receptor Binding Investigations for Pharmacological Targets: No studies detailing the binding affinity or specific molecular targets of this compound or its direct derivatives were identified.
Structure-Activity Relationship (SAR) Studies: While general principles of SAR are well-established in medicinal chemistry, no dedicated SAR studies for a series of this compound derivatives could be found.
Molecular Mechanisms of Biological Action and Cellular Interactions: The molecular and cellular effects of this specific compound have not been elucidated in the available literature.
Prodrug Design Strategies: There is no information on the design or evaluation of prodrugs based on the this compound scaffold to enhance its therapeutic efficacy.
This compound is commercially available and appears in chemical supplier databases. It is plausible that this compound is utilized as an intermediate or building block in the synthesis of more complex molecules. However, the biological and pharmacological properties of these potential final products are not directly attributed to the parent acid in the literature found.
Without specific data from receptor binding assays, SAR analyses, mechanistic studies, or prodrug development, it is not possible to construct a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline. Any attempt to do so would be speculative and would not meet the required standards of scientific rigor.
Therefore, the requested article cannot be generated at this time due to the lack of available research data on this compound and its analogues.
Computational and Spectroscopic Characterization of 2 4 Fluoro 2 Nitrophenyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These computational methods allow for the detailed examination of electronic structure and the prediction of various molecular characteristics from first principles.
Analysis of Frontier Molecular Orbitals and Reactivity Indices
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
While specific DFT calculations for 2-(4-fluoro-2-nitrophenyl)acetic acid are not extensively detailed in the available literature, a study on the closely related 2-nitrophenyl acetic acid using the B3LYP/6-31G** (d,p) level of theory provides valuable comparative insights. jchps.com For this analog, the calculated energies were:
E(HOMO): -10.04 eV
E(LUMO): 0.77 eV
Energy Gap (Eg): 9.27 eV jchps.com
From the HOMO and LUMO energies, several global reactivity indices can be derived to quantify chemical behavior:
Ionization Potential (I): Approximated as -EHOMO. It represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -ELUMO. It is the energy released when an electron is added.
Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive. researchgate.net
Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the tendency of electrons to escape from a system.
Electrophilicity Index (ω): Calculated as μ² / (2η). This index measures the propensity of a species to accept electrons.
These indices provide a quantitative framework for predicting how this compound will behave in chemical reactions, identifying its tendency to participate in electrophilic or nucleophilic interactions.
Interactive Data Table: Reactivity Parameters Use the sliders to see how changes in HOMO and LUMO energies affect other reactivity parameters. Note: The initial values are hypothetical for illustrative purposes.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry allows for the theoretical prediction of various spectra, which can aid in the interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net Predicting ¹H, ¹³C, and ¹⁹F NMR spectra requires geometry optimization of the molecule followed by the NMR calculation itself, often using a functional like WP04, which is specifically optimized for proton shifts. github.io For accurate results, it is crucial to consider solvent effects, typically through a model like the Polarizable Continuum Model (PCM). github.io The predicted shifts are then scaled or referenced against a standard (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F) to compare with experimental values. colorado.eduresearchgate.net
IR Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. nih.gov DFT methods can predict the frequencies and intensities of vibrational modes corresponding to specific bond stretches, bends, and torsions. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transition energies, which correspond to the absorption bands in a UV-Vis spectrum. acs.org A computational study on 2-nitrophenyl acetic acid identified π→π* and σ→σ* transitions as responsible for its UV absorption peaks. jchps.com For this compound, TD-DFT calculations would reveal how the fluoro and nitro substituents influence the electronic transitions and the resulting absorption wavelengths.
Computational Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. By locating the transition state—a first-order saddle point on the potential energy surface—the activation energy for the reaction can be determined, providing insight into the reaction kinetics.
For instance, computational studies on the hydrolysis of nitrophenyl esters have used DFT to model the reaction pathway involving water molecules. jchps.com These studies calculate the energies of the tetrahedral intermediate and the transition state leading to it, confirming the reaction mechanism and thermodynamic accessibility. jchps.com Similar studies could be applied to reactions involving this compound, such as its esterification or amidation, to elucidate the detailed mechanism and predict reaction rates.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for studying electronic properties, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent box).
For this compound, MD simulations could be used to:
Identify Stable Conformations: By simulating the molecule's movement, one can identify the most stable (lowest energy) spatial arrangements of its atoms, particularly the orientation of the carboxylic acid and nitro groups relative to the phenyl ring.
Analyze Intermolecular Interactions: In a simulated solvent like water or an organic solvent, MD can reveal the nature of hydrogen bonding between the carboxylic acid group and solvent molecules, as well as other non-covalent interactions. This is critical for understanding solubility and reactivity in solution.
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide direct experimental evidence of a molecule's structure. High-resolution NMR is particularly powerful for determining the precise connectivity and chemical environment of atoms.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum of this compound would provide information on the aromatic and methylene (B1212753) protons. The aromatic region would show complex splitting patterns due to spin-spin coupling between the protons and with the ¹⁹F nucleus. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and fluoro groups. The methylene (-CH₂-) protons adjacent to the carboxylic acid group would appear as a singlet.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be affected by the attached substituents (fluoro, nitro, and acetic acid groups). The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically >170 ppm). thieme-connect.de
¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. wikipedia.orghuji.ac.il The spectrum for this compound would show a single resonance for the fluorine atom. Its chemical shift provides information about the electronic environment, and its multiplicity would reveal couplings to nearby aromatic protons. wikipedia.org The large chemical shift range of ¹⁹F NMR makes it an excellent probe for structural analysis. huji.ac.il
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-nitrophenyl acetic acid |
| Tetramethylsilane |
| Trichloro-fluoro-methane (CFCl₃) |
| 2-Nitrophenyl acetate |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of different chemical bonds.
Key expected vibrational bands for this compound include:
O-H Stretch (Carboxylic Acid): A broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹. This characteristic broadening is due to the hydrogen bonding between the carboxylic acid moieties.
C=O Stretch (Carboxylic Acid): A sharp and intense peak is expected between 1760 and 1690 cm⁻¹, corresponding to the stretching vibration of the carbonyl group in the carboxylic acid.
N-O Asymmetric and Symmetric Stretch (Nitro Group): Two distinct and strong absorption bands are characteristic of the nitro group. The asymmetric stretching vibration typically appears in the 1550-1475 cm⁻¹ range, while the symmetric stretching vibration is found between 1360 and 1290 cm⁻¹.
C-F Stretch: The carbon-fluorine bond is expected to produce a strong absorption band in the region of 1250-1020 cm⁻¹.
C-O Stretch (Carboxylic Acid): The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group usually appears in the 1320-1210 cm⁻¹ range.
Aromatic C-H and C=C Stretches: Vibrations associated with the phenyl ring will also be present, including C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.
The precise positions of these bands can be influenced by the electronic effects of the substituents on the phenyl ring and the solid-state packing of the molecules. Computational studies, such as those employing Density Functional Theory (DFT), can provide theoretical vibrational frequencies that complement experimental data and aid in the definitive assignment of the observed spectral bands. For instance, a computational study on the related compound 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide provided calculated vibrational wavenumbers that were in good agreement with experimental FT-IR and FT-Raman data, demonstrating the utility of such theoretical approaches. esisresearch.org
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1760-1690 |
| Nitro Group | N-O Asymmetric Stretch | 1550-1475 |
| Nitro Group | N-O Symmetric Stretch | 1360-1290 |
| Phenyl Ring | C-F Stretch | 1250-1020 |
| Carboxylic Acid | C-O Stretch | 1320-1210 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous determination of a compound's molecular formula.
For this compound, with a molecular formula of C₈H₆FNO₄, the theoretical monoisotopic mass is calculated to be 199.02809 Da. uni.lu An experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm) of error.
The analysis is often performed using soft ionization techniques like Electrospray Ionization (ESI), which minimizes fragmentation and allows for the observation of the intact molecular ion or a quasi-molecular ion, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The predicted m/z values for some common adducts of this compound are presented in the table below. uni.lu
Table 2: Predicted m/z Values for Adducts of this compound in HRMS
| Adduct | Predicted m/z |
| [M+H]⁺ | 200.03537 |
| [M+Na]⁺ | 222.01731 |
| [M-H]⁻ | 198.02081 |
| [M+NH₄]⁺ | 217.06191 |
| [M+K]⁺ | 237.99125 |
In addition to accurate mass determination, HRMS can also provide information about the fragmentation patterns of the molecule. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), a tandem mass spectrum (MS/MS) can be obtained. The fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds, yielding characteristic fragment ions. For this compound, potential fragmentation pathways could involve the loss of the carboxylic acid group (as CO₂ and H₂O), the nitro group, or cleavage of the acetic acid side chain. The accurate mass measurement of these fragment ions can further confirm the structure of the parent molecule.
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.
The ability of this compound to form co-crystals is an area of significant interest. Co-crystals are multi-component crystalline solids where at least two different molecules are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonding. The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as its solubility, melting point, and stability.
While no co-crystals of this compound have been reported, studies on similar molecules provide insights into its potential for co-crystal formation. For example, multicomponent crystals of 3-chloro-4-hydroxyphenylacetic acid have been successfully synthesized with co-formers such as nicotinamide, isonicotinamide, phenazine, and 4,4'-bipyridine. cput.ac.za These co-crystals were characterized by O-H···N and N-H···O hydrogen bonds between the carboxylic acid and the nitrogen-containing co-formers. cput.ac.za Given the presence of a carboxylic acid group, this compound is a promising candidate for forming co-crystals with pharmaceutically acceptable co-formers, particularly those containing hydrogen bond acceptors like pyridine (B92270) or amide functionalities. The nitro and fluoro substituents could also participate in or influence the supramolecular synthons that govern co-crystal assembly.
Environmental Aspects and Sustainable Chemistry Considerations for Nitroaromatic Compounds
Environmental Fate and Degradation Pathways of Nitroaromatic Compounds
Nitroaromatic compounds are introduced into the environment primarily through industrial effluents and agricultural runoff. Their environmental fate is governed by a combination of physical, chemical, and biological processes. The strong electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation, contributing to their persistence.
Abiotic Degradation:
Photolysis: Sunlight can induce the degradation of some nitroaromatic compounds. For instance, the photolysis of ortho-nitrophenols can generate nitrous acid (HONO) through intramolecular hydrogen transfer. However, the efficiency of photodegradation can be limited. Some compounds, like 2,4-dinitrophenol (B41442) (DNP), are resistant to photodegradation when dissolved in water, which contributes to their environmental persistence.
Hydrolysis: Aromatic nitro compounds are generally resistant to chemical hydrolysis under typical environmental conditions. However, under alkaline conditions, hydrolysis can be a more significant degradation pathway for some nitroaromatics, such as 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitroanisole (B92663) (DNAN).
Biotic Degradation:
Microbial activity is a primary driver of the breakdown of nitroaromatic compounds in soil and water. The degradation can proceed through two main types of pathways:
Reductive Pathways: Under anaerobic (oxygen-deficient) conditions, the nitro group is typically the first part of the molecule to be transformed. Bacteria reduce the nitro group (-NO2) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino group (-NH2). While this can be a detoxification step, the resulting aromatic amines can sometimes be carcinogenic.
Oxidative Pathways: In aerobic (oxygen-rich) environments, microorganisms can initiate degradation by attacking the aromatic ring. This often involves dioxygenase enzymes that insert two hydroxyl groups into the ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water.
The persistence of nitroaromatic compounds in the environment is highly variable and depends on the specific compound's structure and the environmental conditions.
Table 1: Key Factors Influencing the Environmental Fate of Nitroaromatic Compounds
| Factor | Description | Impact on Degradation |
|---|---|---|
| Structure of the Compound | Number and position of nitro groups, presence of other functional groups. | More nitro groups generally increase recalcitrance to oxidative degradation but can make the compound more susceptible to reductive processes. |
| Oxygen Availability | Aerobic vs. anaerobic conditions. | Determines whether oxidative or reductive degradation pathways are dominant. |
| Microbial Population | Presence of microorganisms with the necessary enzymes. | Crucial for biotic degradation; contaminated sites often harbor adapted microbial communities. |
| Sunlight Exposure | Intensity and duration of sunlight. | Can lead to photodegradation of some nitroaromatic compounds. |
| pH | Acidity or alkalinity of the soil and water. | Affects the rate of chemical hydrolysis and microbial activity. |
Biotransformation and Microbial Degradation Studies
Microorganisms have evolved diverse enzymatic machinery to transform and, in some cases, completely mineralize nitroaromatic compounds. These processes are of great interest for bioremediation applications.
Bacterial Degradation:
A wide range of bacteria have been identified that can degrade nitroaromatic compounds. For example, various species of Pseudomonas, Rhodococcus, and Nocardia are known to mineralize compounds like nitrobenzene, nitrotoluenes, and nitrophenols. The degradation pathways often involve initial enzymatic attacks that either remove the nitro group or open the aromatic ring. Key enzymes in these pathways include:
Nitroreductases: These enzymes catalyze the reduction of the nitro group to an amino group.
Monooxygenases and Dioxygenases: These enzymes incorporate one or two oxygen atoms into the aromatic ring, respectively, which can lead to the elimination of the nitro group and subsequent ring cleavage.
Fungal Degradation:
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also capable of degrading a variety of nitroaromatic compounds. These fungi produce powerful extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which have a broad substrate specificity and can attack a wide range of persistent organic pollutants, including nitroaromatics.
Table 2: Microbial Enzymes Involved in Nitroaromatic Compound Degradation
| Enzyme Class | Function | Microbial Source Example |
|---|---|---|
| Nitroreductases | Reduction of nitro groups to amino groups. | Bacteria (e.g., Pseudomonas) |
| Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring, initiating ring cleavage. | Bacteria (e.g., Pseudomonas putida) |
| Monooxygenases | Incorporation of one oxygen atom, often leading to hydroxylation of the aromatic ring. | Bacteria |
| Lignin Peroxidases | Oxidative degradation of a wide range of aromatic compounds. | White-rot fungi (e.g., Phanerochaete chrysosporium) |
| Manganese Peroxidases | Oxidative degradation, often acting in concert with lignin peroxidases. | White-rot fungi (e.g., Phanerochaete chrysosporium) |
Development of Ecofriendly Synthetic and Remediation Approaches
In response to the environmental concerns associated with nitroaromatic compounds, there is a growing focus on developing greener synthetic methods and more effective remediation technologies.
Green Synthetic Approaches:
Traditional methods for synthesizing nitroaromatic compounds often involve harsh conditions and the use of strong acids, leading to significant waste generation. researchgate.net Green chemistry principles are being applied to develop more sustainable alternatives:
Solid Acid Catalysts: Using solid acid catalysts, such as zeolites, can replace corrosive liquid acids, simplifying catalyst recovery and reducing waste.
Biocatalysis: The use of enzymes or whole microorganisms to carry out nitration reactions is a promising area of research. tandfonline.com Biocatalytic processes can offer high selectivity under mild conditions. tandfonline.com
Alternative Nitrating Agents: Research is ongoing to find less hazardous and more efficient nitrating agents to replace traditional mixed-acid systems.
Eco-friendly Remediation Technologies:
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to break down pollutants in soil and water. It is a cost-effective and environmentally friendly method for cleaning up contaminated sites.
Phytoremediation: Certain plants can take up, transform, and/or degrade nitroaromatic compounds from the soil and water. This technology offers a passive and aesthetically pleasing method for remediation.
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals that can rapidly degrade a wide range of organic pollutants, including nitroaromatic compounds. Common AOPs include the use of ozone, hydrogen peroxide with UV light, and Fenton's reagent.
Comparative Analysis of Environmental Impact with Related Herbicide Classes
Nitroaromatic compounds, particularly dinitrophenols, have been used as herbicides. To understand their environmental impact, it is useful to compare them with other major herbicide classes, such as triazines and sulfonylureas.
Persistence and Mobility:
Nitroaromatic Herbicides (Dinitrophenols): These compounds generally exhibit moderate persistence in soil. Their mobility can be influenced by soil properties, but they are considered to have some leaching potential.
Triazine Herbicides (e.g., Atrazine): Triazines are known for their persistence in the environment, with soil half-lives that can extend for several months. nih.gov They are also relatively mobile and have been frequently detected in groundwater and surface water. nih.gov
Sulfonylurea Herbicides: This class of herbicides generally has a lower persistence in soil compared to triazines, with degradation being highly dependent on soil pH and moisture. mdpi.com However, some sulfonylureas are highly mobile and have the potential to leach into groundwater. researchgate.nettandfonline.com
Ecotoxicity:
Nitroaromatic Herbicides (Dinitrophenols): Dinitrophenols are known to be highly toxic to a broad range of organisms, including aquatic life and non-target plants. epa.gov
Triazine Herbicides: Triazines are particularly toxic to aquatic plants, as they inhibit photosynthesis. nih.govacs.org Their effects on fish and invertebrates are generally observed at higher concentrations. nih.govacs.org
Sulfonylurea Herbicides: These herbicides have very low toxicity to mammals, birds, and fish. researchgate.nettandfonline.com Their primary mode of action is the inhibition of an enzyme found only in plants and microorganisms, making them highly selective. mdpi.com
Table 3: Comparative Environmental Impact of Herbicide Classes
| Herbicide Class | Example | Soil Persistence | Mobility/Leaching Potential | Primary Ecotoxicological Concern |
|---|---|---|---|---|
| Nitroaromatic (Dinitrophenol) | Dinoseb | Moderate | Moderate | High toxicity to a broad range of organisms. epa.gov |
| Triazine | Atrazine | High. nih.gov | High. nih.gov | High toxicity to aquatic plants. nih.govacs.org |
| Sulfonylurea | Chlorsulfuron | Low to Moderate. mdpi.com | High. researchgate.nettandfonline.com | Phytotoxicity to non-target plants. mdpi.com |
Future Directions and Emerging Research Avenues for 2 4 Fluoro 2 Nitrophenyl Acetic Acid Research
Development of Novel and Efficient Synthetic Strategies
While established methods for synthesizing 2-(4-Fluoro-2-nitrophenyl)acetic acid and its analogs exist, the drive for more sustainable, cost-effective, and efficient processes is perpetual. Future research in this area will likely focus on several key aspects. One promising direction is the development of catalytic systems that can achieve the desired transformations with higher yields and selectivity, minimizing the formation of isomers and byproducts. For instance, improved methods for the nitration of 4-fluorophenylacetic acid could offer a more direct and cleaner route.
A patent for a related compound, 2-nitro-4-substituted phenylacetic acid, details a multi-step synthesis involving nitration, substitution with a cyanoacetate, and subsequent hydrolysis. google.com Future strategies could aim to reduce the number of steps, perhaps through C-H activation methodologies, which would directly introduce the acetic acid moiety onto a pre-functionalized fluoro-nitrophenyl ring. Furthermore, the principles of green chemistry are expected to play a significant role, encouraging the use of less hazardous solvents, reducing energy consumption, and designing processes that generate minimal waste.
Exploration of New Biological Targets and Diverse Therapeutic Applications
This compound is recognized as a valuable intermediate for active pharmaceutical ingredients (APIs), particularly in creating fluorinated drug candidates. atomfair.com Its derivatives have been explored for various therapeutic uses. However, the full biological potential of compounds derived from this scaffold remains largely untapped.
Future research will likely involve screening derivatives of this compound against a wider array of biological targets. The nitro group, a known pharmacophore in many bioactive molecules, can be reduced to an amine, providing a reactive handle for further chemical modifications and enabling the synthesis of diverse compound libraries. atomfair.commdpi.com These libraries can then be tested for activity against targets implicated in a range of diseases, moving beyond the current focus on protease and kinase inhibitors. atomfair.com For example, given the antimicrobial properties of many nitro compounds, new derivatives could be investigated as potential agents against drug-resistant bacteria or other pathogens. mdpi.commdpi.com Phenylacetic acid derivatives themselves have been noted for a variety of biological activities, including anticancer properties, which could be another avenue of exploration. researchgate.net
Integration into Advanced Materials Science Research (e.g., Optoelectronic Materials)
The application of this compound is not limited to the pharmaceutical realm. Its unique electronic and structural properties make it an intriguing candidate for materials science research. The presence of a fluorinated and nitrated aromatic ring suggests potential applications in the development of advanced materials. atomfair.com
Future investigations could focus on incorporating this molecule into polymers to create materials with enhanced thermal stability and specific optical properties. atomfair.com The compound's structure, featuring both electron-withdrawing groups (nitro and fluoro) and a carboxylic acid handle, makes it suitable for the design of functional materials, including those for optoelectronic displays. atomfair.com Researchers may explore its use as a component in organic light-emitting diodes (OLEDs), liquid crystals, or as a dopant in conductive polymers. The carboxylic acid group allows for straightforward integration into larger molecular architectures, such as metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.
Application of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govbpasjournals.comresearchgate.net These computational tools can significantly accelerate the design and development of new molecules by predicting their properties and biological activities.
In the context of this compound, AI and ML algorithms can be employed to design novel derivatives with enhanced therapeutic efficacy or specific material properties. researchgate.net By analyzing vast datasets of chemical structures and their associated activities, machine learning models can identify key structural features required for a desired outcome. nih.gov This allows for the in silico screening of virtual libraries of compounds derived from this compound, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov Furthermore, AI can aid in predicting synthetic routes, optimizing reaction conditions, and even forecasting potential toxicological profiles, thereby streamlining the entire research and development pipeline. nih.gov
Q & A
Q. What are the established synthetic routes for 2-(4-Fluoro-2-nitrophenyl)acetic acid, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be optimized using enzymatic or chemical methods. For instance, nitrilase enzymes have been employed in stereoselective synthesis of structurally similar fluorophenylacetic acid derivatives under mild conditions (pH 8, 37–40°C) . Key parameters include:
- Catalysts : Nitrilase for enantioselective hydrolysis of nitriles to carboxylic acids.
- Solvents : Methanol-water mixtures for solubility and enzyme stability.
- Workup : Acidification (HCl) to precipitate the product, achieving >99% purity . A comparative table of synthesis conditions from literature:
| Catalyst | Solvent | pH | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| Nitrilase | Methanol/H2O | 8 | 37 | 85–90 | >99 | |
| Ammonium acetate | H2O | 8 | 37 | 75–80 | 95 |
Enzymatic routes are preferred for stereochemical control, while chemical methods may require chiral auxiliaries.
Q. How can researchers purify this compound to eliminate nitro-group byproducts?
Purification challenges arise due to polar nitro groups. A stepwise approach includes:
- Acid-Base Extraction : Dissolve the crude product in NaOH (pH >10), filter to remove insoluble impurities, and re-acidify with HCl to precipitate the target compound .
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 60°C to achieve >98% purity. Monitor by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., splitting patterns) caused by nitro and fluorine substituents be resolved?
The electron-withdrawing nitro (-NO2) and fluorine (-F) groups create complex splitting in - and -NMR spectra. Strategies include:
- X-ray Crystallography : Resolve ambiguity by confirming the spatial arrangement of substituents. For example, the dihedral angle between the nitrobenzene and acetic acid moieties in related compounds is 79.26°, influencing coupling constants .
- DFT Calculations : Simulate NMR shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set to match experimental data .
- 2D NMR : Use HSQC and HMBC to correlate protons and carbons, distinguishing overlapping signals (e.g., aromatic protons at δ 7.2–8.5 ppm) .
Q. What experimental designs are suitable for studying the electronic effects of the nitro group on the acetic acid moiety’s reactivity?
- Kinetic Isotope Effects (KIE) : Compare reaction rates of vs. derivatives in esterification or decarboxylation.
- Electrochemical Analysis : Cyclic voltammetry (e.g., in 0.1 M TBAP/ACN) reveals redox behavior influenced by nitro-group electron withdrawal .
- Computational Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites using Gaussian09 .
Q. How can researchers address discrepancies in reported crystal structures of nitro-substituted phenylacetic acids?
Variations in unit cell parameters (e.g., a = 8.124 Å, b = 14.191 Å for related compounds) may arise from polymorphism or measurement errors . Mitigation strategies:
- Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., 100 K with liquid N2).
- High-Resolution Synchrotron XRD : Achieve <0.8 Å resolution to refine atomic positions accurately .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
